4-[2-(1H-indol-5-yloxy)ethyl]morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-[2-(1H-indol-5-yloxy)ethyl]morpholine |
InChI |
InChI=1S/C14H18N2O2/c1-2-14-12(3-4-15-14)11-13(1)18-10-7-16-5-8-17-9-6-16/h1-4,11,15H,5-10H2 |
InChI Key |
BTXYIUPWJOVZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Informatic Analysis of 4 2 1h Indol 5 Yloxy Ethyl Morpholine
Retrosynthetic Strategies for 4-[2-(1H-indol-5-yloxy)ethyl]morpholine
A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the ether bond. This strategy identifies 5-hydroxyindole (B134679) and a 2-morpholinoethyl halide (or a derivative with a suitable leaving group) as the key precursors. This approach is based on the well-established Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Figure 1: Retrosynthetic Analysis of this compound
This retrosynthetic pathway is advantageous due to the commercial availability or straightforward synthesis of the starting materials, 5-hydroxyindole and derivatives of N-(2-hydroxyethyl)morpholine.
Detailed Synthetic Protocols for this compound
The synthesis of this compound is most effectively carried out via the O-alkylation of 5-hydroxyindole.
Conventional and Modern Synthetic Approaches
The primary synthetic route involves the Williamson ether synthesis, a classic and reliable method for forming ethers. nih.govuobaghdad.edu.iq This reaction involves the deprotonation of the hydroxyl group of 5-hydroxyindole to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a 2-morpholinoethyl halide, such as 4-(2-chloroethyl)morpholine (B1582488).
A general procedure for a similar O-alkylation of 5-hydroxyindole involves dissolving the 5-hydroxyindole in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base to generate the alkoxide. mdpi.com Subsequently, the alkylating agent is added, and the reaction mixture is stirred, often with heating, to facilitate the formation of the ether linkage.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Starting Materials | 5-hydroxyindole, 4-(2-chloroethyl)morpholine hydrochloride | Readily available precursors. |
| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) | Effective for deprotonating phenolic hydroxyl groups. |
| Solvent | Dimethylformamide (DMF) or Acetonitrile (CH3CN) | Aprotic polar solvents that facilitate SN2 reactions. |
| Temperature | Room temperature to 80 °C | To ensure a reasonable reaction rate without decomposition. |
| Reaction Time | 6-24 hours | Monitored by TLC for completion. |
Optimization of Reaction Conditions and Yield
To maximize the yield of this compound, several reaction parameters can be optimized. The choice of base is critical; a strong base like sodium hydride (NaH) will ensure complete deprotonation of the 5-hydroxyindole, potentially leading to higher yields and faster reaction times. mdpi.com However, milder bases such as potassium carbonate can also be effective and may be preferable for large-scale synthesis due to safety considerations.
The reaction temperature and time are also important variables. While heating can accelerate the reaction, it may also lead to the formation of byproducts. Therefore, careful monitoring of the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal balance between reaction rate and product purity. The stoichiometry of the reactants should also be considered, with a slight excess of the alkylating agent sometimes being used to drive the reaction to completion.
Advanced Purification and Spectroscopic Characterization Techniques
Following the reaction, the crude product is typically purified using column chromatography on silica (B1680970) gel. orgsyn.org A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes, is used to separate the desired product from unreacted starting materials and byproducts.
The structure and purity of the synthesized this compound would be confirmed by a suite of spectroscopic techniques:
Mass Spectrometry (MS): This analysis determines the molecular weight of the compound, confirming its elemental composition. explorationpub.com
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the availability of its key precursors.
5-Hydroxyindole: This starting material is commercially available. It can also be synthesized through various methods, including the Nenitzescu indole (B1671886) synthesis. mdpi.com
4-(2-Chloroethyl)morpholine: This alkylating agent can be prepared from N-(2-hydroxyethyl)morpholine, which is also commercially available. The conversion of the alcohol to the chloride can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂).
Chemo-Informatic Analysis and Library Design Principles for this compound Derivatives
Chemo-informatic tools are invaluable for predicting the physicochemical properties and potential biological activities of molecules like this compound and for guiding the design of derivative libraries. nih.govnih.gov
The indole and morpholine (B109124) moieties are known pharmacophores that interact with various biological targets, including serotonin (B10506) receptors. nih.govnih.gov Computational studies, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, can be employed to understand the key structural features required for biological activity. mdpi.comappconnect.in
For a library of derivatives based on the this compound scaffold, the following principles would be considered:
Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole nucleus can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for specific receptors.
Modification of the Morpholine Ring: While the morpholine ring itself is often crucial for activity, subtle modifications could be explored.
Alteration of the Ethyl Linker: The length and flexibility of the linker between the indole and morpholine moieties can be varied to optimize the spatial orientation of the two pharmacophores for optimal receptor binding.
Molecular and Cellular Pharmacological Research on 4 2 1h Indol 5 Yloxy Ethyl Morpholine
In Vitro Receptor Binding and Ligand Affinity Profiling
The characterization of a novel compound's interaction with a panel of receptors is a critical step in understanding its potential therapeutic effects and off-target liabilities. This process typically involves a tiered approach, from initial target identification to detailed affinity and selectivity studies.
Target Identification and Validation Methodologies
For a novel compound like 4-[2-(1H-indol-5-yloxy)ethyl]morpholine, initial target identification would likely be guided by computational methods, such as docking studies, against a library of known receptor structures. These in silico predictions would then be validated experimentally through broad-based screening assays, such as those offered by the Psychoactive Drug Screening Program (PDSP), which assess binding to a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Radioligand Displacement Assays and Equilibrium Binding Studies
Once primary targets are identified, quantitative assessment of binding affinity is determined using radioligand displacement assays. In these experiments, cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. This value represents the affinity of the compound for the receptor.
Table 1: Hypothetical Radioligand Displacement Assay Data for this compound (Note: The following data is illustrative and not based on experimental results.)
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| 5-HT1A | [3H]8-OH-DPAT | Not Available |
| 5-HT1B | [3H]GR 125743 | Not Available |
| D2 | [3H]Spiperone | Not Available |
| α1A-Adrenergic | [3H]Prazosin | Not Available |
Receptor Subtype Selectivity and Off-Target Profiling
A crucial aspect of a compound's pharmacological profile is its selectivity for a specific receptor subtype over others. High selectivity can minimize off-target effects. To assess this, the compound would be tested against a panel of related receptor subtypes. For instance, if initial screening revealed affinity for a serotonin (B10506) receptor, its binding to all known serotonin receptor subtypes would be determined. A comprehensive off-target profile would also involve screening against a broad panel of unrelated receptors to identify any potential for unintended pharmacological effects.
Enzymatic Interaction Studies of this compound
In addition to receptor binding, understanding a compound's interaction with enzymes is vital, as this can influence its metabolic stability and potential for drug-drug interactions.
Enzyme Inhibition/Activation Kinetics
Standard assays would be employed to determine if this compound inhibits or activates key metabolic enzymes, particularly the cytochrome P450 (CYP) family. These assays typically involve incubating the compound with human liver microsomes and specific probe substrates for each CYP isozyme. The rate of metabolite formation is measured, and from this, the half-maximal inhibitory concentration (IC50) or activation constant (Kact) can be determined.
Table 2: Hypothetical Enzymatic Inhibition Data for this compound (Note: The following data is illustrative and not based on experimental results.)
| Enzyme | Probe Substrate | IC50 (µM) |
|---|---|---|
| CYP1A2 | Phenacetin | Not Available |
| CYP2D6 | Dextromethorphan | Not Available |
| CYP3A4 | Midazolam | Not Available |
| MAO-A | Kynuramine | Not Available |
Mechanistic Enzymatic Studies
If significant enzyme inhibition is observed, further studies would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves performing kinetic experiments at varying concentrations of both the substrate and the inhibitor. Understanding the mechanism is critical for predicting the potential for in vivo drug interactions.
An extensive search for scientific literature detailing the molecular and cellular pharmacological research on the chemical compound This compound has been conducted. Despite a thorough investigation across multiple scientific databases and search engines, no specific research data corresponding to the detailed outline provided in the user's request was found for this particular compound.
The search included queries for the compound's effects on G-protein coupled receptor (GPCR) signaling, regulation of intracellular second messengers, gene expression and proteomic analysis in cell lines, cellular phenotypic screening, and in vivo preclinical pharmacodynamic investigations, including target engagement biomarkers.
While general information on indole (B1671886) and morpholine (B109124) derivatives and their potential pharmacological activities is available, specific experimental data and detailed research findings for "this compound" are absent from the public domain of scientific literature. Consequently, it is not possible to generate the requested article with the specified detailed sections and subsections while maintaining scientific accuracy and avoiding the fabrication of information.
In Vivo Preclinical Pharmacodynamic Investigations
Efficacy Assessments in Established Disease Animal Models
Following a comprehensive review of publicly available scientific literature, including peer-reviewed articles and patent databases, no specific data or research findings were identified regarding the efficacy of this compound in established disease animal models. The current body of scientific publications does not appear to contain in vivo studies that have assessed the therapeutic potential of this specific compound in preclinical models of disease. Therefore, detailed research findings and data tables for this section cannot be provided at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 1h Indol 5 Yloxy Ethyl Morpholine and Its Analogues
Systematic Modifications of the Indole (B1671886) Moiety
The indole nucleus is a key pharmacophore that engages in various interactions with biological targets. Modifications to this part of the molecule can significantly influence binding affinity and intrinsic activity.
The nature and position of substituents on the indole ring play a critical role in modulating the pharmacological activity of 4-[2-(1H-indol-5-yloxy)ethyl]morpholine analogues. The electronic and steric properties of these substituents can alter the molecule's interaction with receptor binding pockets.
Research on related indole derivatives has shown that substitutions on the benzene (B151609) portion of the indole ring can have a pronounced effect. For instance, the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy, can impact activity. Studies on other indole-containing compounds have demonstrated that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, the position of substitution is critical; for example, in some series of indole derivatives, substitution at the 7-position of the indole ring was found to be the most favorable for activity. researchgate.net
The efficiency of certain indole-based compounds has been linked to the electron density of the molecule. nih.gov Substituents that increase the electron density of the indole ring system may enhance the activity, suggesting that the oxidation of the indole moiety could be a limiting step in their mechanism of action. nih.gov
| Indole Substituent | Position | General Effect on Potency |
|---|---|---|
| Fluorine | - | Often more potent than chlorine |
| Methoxy | 7 | Favorable for activity in some series |
| - | 4 | Generally unfavorable for activity |
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the indole moiety, this can involve replacing the indole nitrogen or the entire bicyclic aromatic system with other isosteric groups.
Chemical Modifications of the Ethyl-Ether Linker
The ethyl-ether linker connecting the indole and morpholine (B109124) rings provides a specific spatial arrangement and flexibility. Modifications to this linker can significantly impact the conformational freedom of the molecule and its ability to adopt an optimal binding pose.
The length of the alkyl chain in the linker is a critical determinant of biological activity. Shortening or lengthening the two-carbon (ethyl) chain can alter the distance between the indole and morpholine pharmacophores, potentially leading to a loss of affinity if the optimal distance for receptor interaction is not maintained.
Introducing conformational constraints, such as the incorporation of a double bond or a cyclic element within the linker, can lock the molecule into a more rigid conformation. This can be advantageous if the rigid conformation corresponds to the bioactive conformation, as it reduces the entropic penalty of binding. However, it can also be detrimental if the constrained conformation is not favorable for receptor interaction.
Introducing functional groups into the ethyl-ether linker can provide additional points of interaction with the receptor. For example, the incorporation of a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity. The stereochemistry of such a substituent would also be a critical factor. The introduction of a carbonyl group to form an amide or ester linkage would significantly alter the electronic and conformational properties of the linker.
Derivatization and Conformational Analysis of the Morpholine Ring System
The morpholine ring is a versatile component in drug design, often contributing to favorable physicochemical properties such as aqueous solubility. nih.govenamine.net Its conformation and potential for derivatization are important aspects of the SAR of this compound.
The morpholine ring typically adopts a chair conformation. researchgate.net The orientation of substituents on the morpholine ring can influence how the molecule fits into a binding pocket. Studies on various morpholine derivatives have shown that even small alkyl substitutions on the morpholine ring can lead to an increase in activity. e3s-conferences.org
The nitrogen atom of the morpholine is basic and can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a receptor's binding site. Derivatization at this nitrogen is generally not possible in the parent compound without fundamentally altering the core structure, but modifications to the carbon atoms of the morpholine ring can be explored. For instance, the introduction of methyl or other small alkyl groups could probe for additional hydrophobic interactions within the binding site.
| Morpholine Modification | Potential Impact |
|---|---|
| Alkyl substitution on carbon atoms | Can increase potency through hydrophobic interactions |
| Introduction of polar groups | May alter solubility and introduce new binding interactions |
| Conformational restriction | Can lock the ring into a more or less favorable conformation for binding |
Substituent Effects on Stereochemistry and Activity
The activity of indole and morpholine-containing compounds is highly sensitive to the nature and position of substituents on the aromatic rings and heterocyclic systems. While specific stereochemical studies on this compound are not extensively documented in publicly available research, SAR studies on analogous compounds provide significant insights into the structural requirements for activity.
Indole Ring Substitutions: Research on various indole derivatives highlights the critical role of substituents on the indole nucleus. For instance, in a series of tricyclic indoline (B122111) analogues, the presence and position of a halogen on the indoline ring were found to be determinant for biological activity. A bromine atom at the 5-position of the indoline was optimal, whereas moving it to other positions or replacing it with smaller groups like methyl, methoxy, or hydrogen led to a significant loss of activity. nih.gov This suggests that a substituent of a specific size and electronic nature at the C5 position of the indole in this compound could be crucial for its biological function.
Similarly, in a series of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine derivatives, substitutions at the N1 or C2 positions of the indole ring resulted in decreased activity. mdpi.com The most potent compounds in this series featured a small, lipophilic bromine atom at the C3 position. mdpi.com In another study concerning potent SERT ligands, halogen substitution with fluorine or bromine at the C5 position of the indole ring led to an increase in affinity compared to unsubstituted analogues. nih.gov
These findings underscore the importance of the substitution pattern on the indole core. The electronic properties, size, and position of substituents can influence the molecule's binding affinity to its target, likely through steric and electronic interactions within the binding pocket.
Interactive Data Table: Effect of Indole Ring Substitution on Activity of Analogues
Morpholine Moiety: The morpholine ring is a common feature in many bioactive compounds, often included to improve physicochemical properties such as solubility and to serve as a key interaction point. In a study of morpholine-based thiazole (B1198619) analogues, N-substitution of the thiazole with aromatic residues, including a morpholine derivative, led to significant inhibitory activity against bovine carbonic anhydrase-II. nih.gov The flexibility and hydrogen bonding capacity of the morpholine oxygen can be critical for receptor binding.
Ring Expansion or Contraction Studies
Modifying the core scaffold of a molecule through ring expansion or contraction can lead to novel analogues with altered spatial arrangements and potentially improved activity or selectivity. Such skeletal modifications can profoundly impact how a ligand fits into its target binding site.
While specific ring expansion or contraction studies on the this compound scaffold are not prominent, research on the constituent indole nucleus provides a basis for potential modifications. For example, methods have been developed for the regiodivergent ring expansion of oxindoles, a closely related indole derivative, into quinolinones. nih.gov This type of transformation, converting a five-membered ring fused to the benzene into a six-membered ring, could be hypothetically applied to modify the indole core of the target compound, leading to quinoline-based analogues. Such a change would significantly alter the geometry and electronic distribution of the aromatic system.
Conversely, ring contraction reactions have also been reported for indole-related systems. For instance, new reactions involving the contraction of an o-quinone ring during interaction with indole derivatives have been used to synthesize novel polycyclic indole systems. researchgate.net These advanced synthetic strategies allow for profound skeletal editing, providing access to unique chemical scaffolds that could be explored in SAR studies. Applying these concepts to this compound could involve modifying the morpholine ring (e.g., expansion to a 1,4-oxazepane (B1358080) or contraction to an N-substituted oxazetidine) or altering the indole core itself. These changes would systematically probe the spatial requirements of the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. pensoft.net This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For derivatives of this compound, QSAR studies can elucidate the key physicochemical properties and structural features that govern their biological effects. A 3D-QSAR study, employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), was conducted on a series of (2-{4-[3-(1H-Indol-3-yl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morpholin-4-yl-ethyl)-fluorinated benzamides, which share the indole and morpholine-ethyl moieties. nih.gov This study successfully generated predictive models, indicating that specific steric and electrostatic fields around the molecules are critical for their activity. nih.gov
In another QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, several molecular descriptors were identified as being significant for their antioxidant activity. researchgate.net The analysis revealed that activity increases with:
A decrease in molecular volume, surface area, lipophilicity, and polarisation.
An increase in the magnitude of the dipole moment.
An increase in the energy of the lower vacant molecular orbit. researchgate.net
These findings suggest that for morpholine-containing compounds, both steric and electronic properties are key determinants of activity. Smaller, more polar molecules with specific electronic characteristics tend to be more active in that particular assay. researchgate.net
Interactive Data Table: Key Descriptors from a QSAR Study of Morpholine Derivatives
These QSAR models can serve as a theoretical foundation for the de novo design of new potential drug candidates based on the this compound scaffold.
Pharmacophore Generation and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design is a powerful strategy for drug discovery. nih.gov This approach relies on analyzing the structures of a set of known active molecules to develop a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity.
For a compound like this compound, a pharmacophore model can be generated from a series of its active analogues. This process typically involves:
Training Set Selection: A structurally diverse set of molecules with a range of biological activities is chosen.
Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.
Feature Identification: Common chemical features present in the active molecules are identified.
Pharmacophore Modeling: A 3D model is built that incorporates these essential features in a specific spatial arrangement.
Validation: The model's ability to distinguish between active and inactive compounds is tested using a separate set of molecules (test set).
Once validated, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. mdpi.com This virtual screening process can rapidly identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. These "hit" molecules can then be synthesized and tested experimentally, accelerating the discovery of new leads.
Studies on related heterocyclic systems have successfully employed this strategy. For example, ligand-based pharmacophore models have been developed for dual inhibitors of EGFR and VEGFR2, leading to the identification of new potential inhibitors from the ZINC database. mdpi.com The generated pharmacophore models typically consist of features like hydrophobic groups, aromatic rings, and hydrogen bond acceptors/donors. mdpi.com This approach allows for the discovery of structurally diverse compounds that may have more favorable properties than the initial set of ligands.
Computational and Theoretical Investigations of 4 2 1h Indol 5 Yloxy Ethyl Morpholine
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.
Binding Mode Prediction within Receptive Sites
Without experimental data, the binding mode of 4-[2-(1H-indol-5-yloxy)ethyl]morpholine remains theoretical. A typical molecular docking study would involve preparing a 3D structure of the compound and docking it into the binding site of a specific protein target. The resulting poses would be analyzed to predict the most likely binding orientation. This analysis would consider factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.
Energetic Contributions to Binding and Specificity
The binding energy, which indicates the stability of the protein-ligand complex, would be calculated using scoring functions within the docking software. These functions estimate the free energy of binding. A detailed analysis would break down the total binding energy into contributions from different types of interactions (e.g., van der Waals forces, hydrogen bonding, electrostatic interactions), providing insight into the key determinants of binding affinity and specificity.
Virtual Screening of Chemical Libraries for Related Compounds
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, its chemical structure could be used as a query to search for structurally similar compounds in large chemical databases. Alternatively, if a target protein is known, a library of compounds could be docked into the binding site, and those with the best predicted binding affinities could be selected for further investigation.
Molecular Dynamics (MD) Simulations
Molecular dynamics is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
Conformational Landscape and Flexibility of this compound
MD simulations of this compound in a solvent (typically water) would reveal its conformational landscape. This involves exploring the different shapes (conformations) the molecule can adopt and their relative energies. The flexibility of different parts of the molecule, such as the morpholine (B109124) ring and the ethyl linker, could be assessed by analyzing the atomic fluctuations over the course of the simulation.
Dynamic Interactions within Protein-Ligand Complexes
If a protein-ligand complex of this compound were known, MD simulations could be used to study the stability of the complex and the dynamic nature of the interactions. This would provide a more realistic picture of the binding than static docking, as it accounts for the flexibility of both the ligand and the protein. The simulation would show how the interactions, such as hydrogen bonds, change over time, and could reveal the role of water molecules in mediating the binding.
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. acs.orgfigshare.com By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels within a molecule, which in turn dictate its reactivity and interaction with biological targets. For this compound, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure. acs.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. pku.edu.cn
For this compound, the electron-rich indole (B1671886) ring system, particularly the pyrrole (B145914) nitrogen and the phenyl ring, is expected to be the primary location of the HOMO. The LUMO is likely distributed over the indole ring system as well, representing the most probable site for nucleophilic attack. The analysis of these orbitals helps in understanding how the molecule might interact with biological receptors. fiveable.me
Table 1: Illustrative Frontier Molecular Orbital Properties Please note: The following data is illustrative and represents typical values that would be generated from a quantum chemical calculation for a molecule of this type. It is not based on published experimental data for this specific compound.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
An Electrostatic Potential (ESP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is mapped onto the molecule's electron density surface, using a color spectrum to denote different regions of electrostatic potential. deeporigin.comucsb.edu Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas that are relatively neutral. deeporigin.com
ESP maps are invaluable in drug design for predicting and understanding non-covalent interactions, such as hydrogen bonding and electrostatic attractions between a drug and its receptor. scispace.com For this compound, the ESP map would likely show a strong negative potential (red) around the oxygen atoms of the ether linkage and the morpholine ring, as well as the nitrogen of the morpholine. A region of positive potential (blue) would be expected around the hydrogen atom attached to the indole nitrogen (N-H), highlighting its potential as a hydrogen bond donor.
Table 2: Illustrative Electrostatic Potential Properties Please note: The following data is illustrative and represents typical values that would be generated from an ESP analysis for a molecule of this type. It is not based on published experimental data for this specific compound.
| Property | Value (kcal/mol) | Location on Molecule |
| Maximum Positive Potential (V_max) | +35.5 | Indole N-H group |
| Minimum Negative Potential (V_min) | -45.0 | Morpholine Oxygen Atom |
In Silico ADMET Profiling and Drug-Likeness Assessment
In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. nih.govsci-hub.se These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical trials due to poor pharmacokinetic properties. nih.gov Numerous software and web-based tools are available that use algorithms and models derived from large datasets of experimental results. nih.gov
Oral bioavailability is heavily influenced by a compound's ability to be absorbed through the gastrointestinal tract. Computational models predict absorption by evaluating key physicochemical properties. pharmacyinfoline.com Important predicted parameters include human intestinal absorption (HIA) and permeability through Caco-2 cells, an in vitro model of the intestinal wall. nih.gov Factors like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are used by these models to estimate absorption potential.
Table 3: Illustrative Predicted Absorption Properties Please note: The following data is illustrative and represents typical values that would be generated from an in silico ADMET prediction for a molecule of this type. It is not based on published experimental data for this specific compound.
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | > 90% | Well absorbed from the intestine. |
| Caco-2 Permeability (nm/s) | > 20 | High permeability across the intestinal cell line model. |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble in water. |
After absorption, a drug is distributed throughout the body. Prediction algorithms estimate parameters like Blood-Brain Barrier (BBB) penetration and the extent of Plasma Protein Binding (PPB). The ability to cross the BBB is critical for drugs targeting the central nervous system, while high PPB can limit the amount of free drug available to exert its effect.
Metabolism prediction is another vital component, identifying which enzymes are likely to modify the compound. pharmajen.com Cytochrome P450 (CYP) enzymes are a major family of metabolic enzymes. optibrium.com Algorithms can predict whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP2D6, CYP3A4), which is essential for assessing potential drug-drug interactions. nih.gov For this compound, likely sites of metabolism include hydroxylation on the indole ring or N-dealkylation of the morpholine ring.
Table 4: Illustrative Predicted Distribution and Metabolism Properties Please note: The following data is illustrative and represents typical values that would be generated from an in silico ADMET prediction for a molecule of this type. It is not based on published experimental data for this specific compound.
| Parameter | Predicted Value/Classification | Interpretation |
| Blood-Brain Barrier (BBB) Permeation | BBB+ | Predicted to cross the blood-brain barrier. |
| Plasma Protein Binding (PPB) | ~ 85% | Moderately high binding to plasma proteins. |
| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |
Computational tools can also offer predictions regarding the primary routes of elimination for a compound and its metabolites from the body, which is typically via the kidneys (renal) or the liver (hepatic). Properties such as water solubility and molecular weight are used by these models to forecast the likely excretion pathway.
Table 5: Illustrative Predicted Excretion Properties Please note: The following data is illustrative and represents typical values that would be generated from an in silico ADMET prediction for a molecule of this type. It is not based on published experimental data for this specific compound.
| Parameter | Predicted Value | Interpretation |
| Primary Excretion Route | Hepatic | More likely to be cleared by the liver than the kidneys. |
| Clearance (ml/min/kg) | 5.5 | Predicted rate of removal from the body. |
Mechanistic Elucidation of Biological Actions of 4 2 1h Indol 5 Yloxy Ethyl Morpholine
Primary Target-Mediated Mechanisms of Action
Detailed Analysis of Receptor Activation/Inhibition Cycles
No information is available on the specific receptors with which 4-[2-(1H-indol-5-yloxy)ethyl]morpholine may interact. Consequently, no analysis of activation or inhibition cycles can be presented.
Enzymatic Reaction Coordinate Studies
There are no published studies on the effects of this compound on any specific enzymes. Therefore, enzymatic reaction coordinate studies have not been performed.
Downstream Signaling Cascade Analysis
Protein Phosphorylation Networks and Signal Transduction
Without knowledge of the primary target, it is impossible to delineate any potential effects on downstream protein phosphorylation networks or signal transduction pathways.
Second Messenger System Dynamics
The impact of this compound on second messenger systems such as cAMP, cGMP, inositol (B14025) phosphates, or calcium ions has not been investigated.
Cellular Processes Modulated by this compound
There is no available data to suggest which, if any, cellular processes are modulated by this compound.
Information regarding the biological actions of the chemical compound this compound is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific information on the mechanistic elucidation of the biological actions of this compound. Consequently, there is no research data available to populate the requested article sections on its effects on cell cycle progression, modulation of apoptotic and autophagic pathways, or its inflammatory and immunomodulatory responses at the cellular level. Furthermore, no "omics" data, such as genomics, proteomics, or metabolomics studies, related to this specific compound could be located.
Therefore, it is not possible to provide an article on the "" as requested, due to the absence of published research on this particular molecule.
Translational Research Potential of 4 2 1h Indol 5 Yloxy Ethyl Morpholine in Preclinical Settings
Strategies for Lead Optimization and Pre-development Studies
There is limited publicly available information detailing specific lead optimization strategies for 4-[2-(1H-indol-5-yloxy)ethyl]morpholine. However, a broader analysis of aminergic G-protein coupled receptor (GPCR) ligands, which includes L-694,247, provides a chemical and structural map of receptor mutation data. acs.org Such data is fundamental in understanding the structure-activity relationships (SAR) that guide lead optimization. The goal of such optimization would be to enhance potency and selectivity for the 5-HT1D receptor while minimizing off-target effects, for instance at the 5-HT1B receptor, which has been associated with cardiovascular side effects.
Combinatorial Approaches and Synergy Studies with Other Preclinical Agents
No preclinical studies have been identified that specifically investigate combinatorial approaches or synergistic effects of this compound with other therapeutic agents. Future research could explore its use in combination with other classes of drugs for migraine or other neurological disorders to enhance efficacy or address different facets of the disease pathology.
Development of Preclinical Biomarkers for Response Monitoring
The development of preclinical biomarkers to monitor the therapeutic response to this compound has not been a focus of the available research. For its potential application in migraine, a relevant preclinical biomarker could be the level of CGRP in cerebrospinal fluid or plasma following trigeminal stimulation in animal models. A reduction in CGRP levels upon treatment with L-694,247 could serve as a pharmacodynamic marker of its activity. However, no studies have been published that formally validate such a biomarker for this specific compound.
Future Research Directions and Emerging Paradigms for 4 2 1h Indol 5 Yloxy Ethyl Morpholine
Identification of Novel Biological Targets and Polypharmacology Studies
A critical future direction for 4-[2-(1H-indol-5-yloxy)ethyl]morpholine is the comprehensive identification of its biological targets. The indole (B1671886) nucleus is a key structural component in numerous FDA-approved drugs, including those for various cancers and neurodegenerative disorders. mdpi.commdpi.com Similarly, the morpholine (B109124) ring is a common feature in bioactive molecules, often enhancing potency and modulating pharmacokinetic properties. nih.govsci-hub.se
Future research should employ a multi-pronged approach to uncover the full spectrum of this compound's biological interactions. Initial studies could involve computational modeling and in silico screening against a broad range of receptors, enzymes, and ion channels. These predictions can then be validated through in vitro binding assays and functional screens.
Given the promiscuous nature of both the indole and morpholine scaffolds, it is highly probable that this compound exhibits polypharmacology, meaning it interacts with multiple biological targets. researchgate.net Understanding this polypharmacological profile is crucial, as it could lead to the discovery of novel therapeutic applications or explain potential off-target effects. A systematic investigation into its interactions with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors would be a valuable starting point. For instance, many indole derivatives are known to inhibit protein kinases involved in cancer signaling pathways. nih.govnih.gov
Table 1: Potential Biological Target Classes for this compound Based on Scaffold Analysis
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Protein Kinases | Indole scaffold is a common feature in kinase inhibitors. nih.govnih.gov | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors (GPCRs) | Many CNS-active drugs with indole or morpholine moieties target GPCRs. nih.gov | Neurology, Psychiatry |
| Nuclear Receptors | Indole derivatives have shown activity at various nuclear receptors. | Metabolic Diseases, Oncology |
| Ion Channels | Morpholine-containing compounds have been shown to modulate ion channel activity. | Cardiovascular Diseases, Neurology |
Development of Advanced Delivery Technologies for Preclinical Application
The therapeutic potential of this compound can be significantly enhanced through the development of advanced drug delivery systems. For indole-based compounds, which can sometimes suffer from poor solubility and bioavailability, nanotechnology-based formulations have shown considerable promise. nih.govresearchgate.net
Future preclinical studies should explore the encapsulation of this compound into various nanocarriers such as liposomes, niosomes, and polymeric nanoparticles. researchgate.netjchr.org These delivery systems can improve the compound's pharmacokinetic profile, protect it from premature degradation, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential systemic toxicity.
For central nervous system (CNS) applications, where the blood-brain barrier (BBB) presents a significant challenge, the design of brain-penetrant delivery systems will be paramount. nih.gov This could involve the use of receptor-mediated transcytosis by functionalizing nanoparticles with ligands that bind to receptors expressed on the BBB.
Application of Cutting-Edge Chemical Biology Tools and Techniques
To elucidate the mechanism of action of this compound at a molecular level, the application of advanced chemical biology tools is essential. Techniques such as chemical proteomics can be used to identify direct protein targets in complex biological systems. This involves synthesizing a tagged version of the compound to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.
Furthermore, the use of fluorescently labeled analogues of this compound would allow for the visualization of its subcellular localization and trafficking within living cells using advanced microscopy techniques. This can provide valuable insights into its site of action.
Exploration of Metabolite Profiling and Pharmacometabolomics in Preclinical Models
Understanding the metabolic fate of this compound is crucial for its preclinical development. Metabolite profiling studies in preclinical models, such as rodents, will identify the major metabolic pathways and the structures of its metabolites. researchgate.net This information is vital for assessing the compound's metabolic stability and identifying any potentially active or toxic metabolites. sci-hub.se
Pharmacometabolomics, a field that combines pharmacology with metabolomics, offers a powerful approach to understanding the systemic effects of a drug and the biochemical basis for inter-individual differences in drug response. nih.gov In preclinical models, pharmacometabolomics studies can reveal the metabolic signatures associated with the administration of this compound, providing insights into its on-target and off-target effects on various metabolic pathways. nih.gov This can also aid in the discovery of biomarkers to monitor drug response and potential toxicity. nih.gov
Table 2: Illustrative Metabolites Identified from Preclinical Studies of an Indole-based Compound
| Metabolite | Metabolic Transformation | Analytical Technique |
| 5-Hydroxyindole (B134679) Derivative | Aromatic hydroxylation | LC-MS/MS |
| N-Oxide of Morpholine | N-oxidation | GC-MS |
| O-Glucuronide Conjugate | Glucuronidation | HPLC-UV |
Design and Synthesis of Next-Generation this compound Analogues with Enhanced Profiles
Based on the structure-activity relationship (SAR) data obtained from initial biological screening, the design and synthesis of next-generation analogues of this compound will be a key research focus. e3s-conferences.orgbohrium.com The goal of these medicinal chemistry efforts will be to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Systematic modifications of the indole ring, the ethyl linker, and the morpholine moiety can be explored. For instance, substitution at different positions of the indole nucleus can significantly impact biological activity. researchgate.net Similarly, altering the linker length or rigidity could influence receptor binding. The synthesis of a focused library of analogues will allow for a comprehensive exploration of the chemical space around the parent molecule. enamine.netresearchgate.net
Q & A
Synthesis and Purification
Q1. What are the standard synthetic routes for 4-[2-(1H-indol-5-yloxy)ethyl]morpholine, and how can impurities be minimized during synthesis? Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
Alkylation of Indole: React 5-hydroxyindole with 2-chloroethylmorpholine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
Byproduct Control: Common impurities include residual morpholine derivatives (e.g., 3-(1H-indol-4-yloxy)propane-1,2-diol) and unreacted starting materials. These can be minimized using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Advanced Q1. How can reaction kinetics be optimized to improve yield while reducing side products like chloro-substituted intermediates? Answer:
- Use design of experiments (DoE) to test variables: temperature (60–120°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. Cs₂CO₃).
- Monitor reaction progress via HPLC-MS to identify intermediates (e.g., 1-chloro-3-(1H-indol-4-yloxy)propan-2-ol, CAS 130115-66-1) .
- Kinetic studies suggest pseudo-first-order behavior; higher temperatures (>100°C) accelerate byproduct formation .
Structural Characterization
Q2. Which spectroscopic techniques are most effective for confirming the structure of this compound? Answer:
- ¹H/¹³C NMR: Key signals include:
- Indole NH proton: δ ~10.5 ppm (broad singlet).
- Morpholine protons: δ 3.6–2.4 ppm (multiplet for -N-CH₂-CH₂-O-) .
- X-ray Crystallography: Bond lengths (e.g., C-O: 1.425 Å, C-N: 1.510 Å) and angles (e.g., C-O-C: 111.97°) confirm stereochemistry .
Advanced Q2. How can crystallographic data resolve contradictions in proposed tautomeric forms or conformational flexibility? Answer:
- Compare experimental torsion angles (e.g., C6–C1–C2–C3: −1.5°) with DFT-calculated values to validate the dominant conformation .
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., H-bonding between morpholine O and indole NH) that stabilize the crystal lattice .
Toxicity and Safety
Q3. What preliminary toxicity data exist for this compound, and how should it be handled in laboratory settings? Answer:
- GHS Classification: Based on analogs (e.g., 4-(thiazol-2-yl)morpholine), expect acute oral toxicity (Category 4, H302) and skin irritation (H315) .
- Safety Protocol: Use nitrile gloves, fume hoods, and avoid inhalation (Pictogram: Exclamation mark) .
Advanced Q3. What in vitro models are suitable for studying its cytotoxicity and mechanism of action? Answer:
- Use HEK293 or HepG2 cells for IC₅₀ determination via MTT assay.
- Monitor ROS generation and apoptosis markers (e.g., caspase-3 activation) to assess mitochondrial toxicity .
Analytical Method Development
Q4. How can HPLC methods be validated for quantifying this compound in complex mixtures? Answer:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30→70% B over 20 minutes.
- Detection: UV at 254 nm; retention time ~12.5 minutes .
Advanced Q4. How to resolve co-elution of structurally similar impurities like 1H-indol-4-ol (CAS 2380-94-1)? Answer:
- Optimize ion-pair chromatography with 10 mM ammonium acetate.
- Validate using HRMS-Orbitrap (mass error <2 ppm) for precise impurity identification .
Stability and Degradation
Q5. Under what storage conditions is the compound stable, and what are its major degradation pathways? Answer:
- Storage: −20°C in amber vials under argon; shelf life >12 months.
- Degradation: Hydrolysis of the ether linkage in acidic conditions (pH <3) generates 5-hydroxyindole and morpholine derivatives .
Advanced Q5. How can forced degradation studies (e.g., photolysis) inform formulation strategies? Answer:
- Expose to UV light (254 nm) for 48 hours; monitor via LC-MS for photo-oxidation products (e.g., indole quinones) .
Research Applications
Q6. What are the potential applications of this compound in medicinal chemistry? Answer:
- As a serotonin receptor modulator due to structural similarity to indole alkaloids.
- In kinase inhibitor design (e.g., targeting CDK2 or GSK-3β) via morpholine’s hydrogen-bonding capacity .
Advanced Q6. How can molecular docking predict its binding affinity to specific protein targets? Answer:
- Use AutoDock Vina with crystal structures (e.g., PDB 3QHY) to model interactions. Key residues: Asp86 (H-bond with morpholine O) and Phe327 (π-stacking with indole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
